Divergent Product Distribution vs. 3-Bromo-1-phenyl-1-propyne in Acridinone Alkylation
Under identical PTC conditions (solid–liquid phase-transfer catalysis), 3-chloro-3-phenyl-1-propyne reacts with 9(10H)-acridinone to afford four distinct products: 1-methyl-2-phenyl-6H-pyrrolo[3,2,1-de]acridin-6-one (1b), 10-(2-chloro-1-methyl-2-phenyl-ethenyl)-9(10H)-acridinone (4), 10-(3-phenyl-1-propynyl)-9(10H)-acridinone (7), and 10-(4-methylene-2,3-diphenyl-2-cyclobuteneylidenemethyl)-9(10H)-acridinone (5). In contrast, 3-bromo-1-phenyl-1-propyne yields only two simple N-propargylated products: 10-(3-phenyl-2-propynyl)-9(10H)-acridinone (3) and 10-(3-phenyl-1-propynyl)-9(10H)-acridinone (6) [1]. The chloro derivative uniquely enables rearrangement and cyclization manifolds that the bromo analog cannot access.
| Evidence Dimension | Number and identity of reaction products |
|---|---|
| Target Compound Data | 4 products (1b, 4, 7, 5) including pyrroloacridinone and cyclobutenylidene derivatives |
| Comparator Or Baseline | 3-Bromo-1-phenyl-1-propyne: 2 products (3, 6); exclusively simple N-propargylated acridinones |
| Quantified Difference | 4 vs. 2 products; qualitative divergence in product structural complexity |
| Conditions | 9(10H)-Acridinone, solid–liquid PTC, identical base/solvent/temperature |
Why This Matters
For chemists seeking to access the pyrroloacridinone scaffold or cyclobutenylidene derivatives, the chloro compound is mandatory—the bromo analog cannot deliver these products.
- [1] Reisch, J.; Salehi-Artimani, R. A. Acetylenic chemistry, Part 14: PTC reaction of 9(10H)-acridinone with 3-chloro-3-phenyl-1-propyne and 3-bromo-1-phenyl-1-propyne. Monatshefte für Chemie, 1990, 121, 147–155. View Source
